

Synthesis of tert-Butyl Ethyl(2-hydroxyethyl)carbamate: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl ethyl(2-hydroxyethyl)carbamate*

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This in-depth technical guide details the synthesis of **tert-butyl ethyl(2-hydroxyethyl)carbamate**, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology follows a two-step reaction pathway commencing with the selective N-ethylation of ethanolamine to yield N-ethylethanolamine, which is subsequently protected with a tert-butoxycarbonyl (Boc) group. This guide provides detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

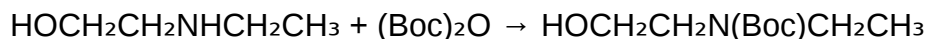
The synthesis of the target compound, **tert-butyl ethyl(2-hydroxyethyl)carbamate**, from ethanolamine is most effectively achieved through a two-step process. The primary challenge in this synthesis is the selective mono-N-alkylation of ethanolamine, as the formation of the disubstituted product is a common side reaction. To circumvent this, a phase-transfer catalysis (PTC) system is employed for the N-ethylation step, which has been shown to favor mono-alkylation. The subsequent N-Boc protection of the secondary amine, N-ethylethanolamine, is a standard and high-yielding transformation.

The overall reaction scheme is as follows:

Step 1: N-Ethylation of Ethanolamine



Step 2: N-Boc Protection of N-Ethylethanolamine



Experimental Protocols

Step 1: Synthesis of N-Ethylethanolamine

This procedure is adapted from methodologies for the selective N-alkylation of ethanolamine under phase-transfer catalysis conditions.^{[1][2]}

Materials and Reagents:

- Ethanolamine
- Ethyl bromide
- Potassium hydroxide (KOH)
- Tetrabutylammonium bromide (TBAB)
- Deionized water
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of ethanolamine (5 molar equivalents) and a 40% aqueous solution of potassium hydroxide (1 molar equivalent) is prepared.
- Tetrabutylammonium bromide (TBAB, 10 mol%) is added to the mixture as the phase-transfer catalyst.

- The mixture is stirred vigorously, and ethyl bromide (1 molar equivalent) is added dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the reaction mixture is heated to 60-65°C and stirred for 3-4 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude N-ethylethanolamine is purified by vacuum distillation to yield a colorless liquid.

Step 2: Synthesis of tert-Butyl Ethyl(2-hydroxyethyl)carbamate

This protocol is a standard procedure for the N-Boc protection of secondary amines.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials and Reagents:

- N-Ethylethanolamine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium hydroxide (NaOH)
- 1,4-Dioxane
- Deionized water

- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of N-ethylethanolamine (1 molar equivalent) in a 10:1 mixture of 1,4-dioxane and water, add sodium hydroxide (2 molar equivalents).
- The mixture is cooled to 0°C in an ice bath.
- Di-tert-butyl dicarbonate (1.1 molar equivalents) is added portion-wise to the stirred solution.
- The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
- The reaction progress is monitored by TLC.
- Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford **tert-butyl ethyl(2-hydroxyethyl)carbamate** as a colorless to light yellow oil.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

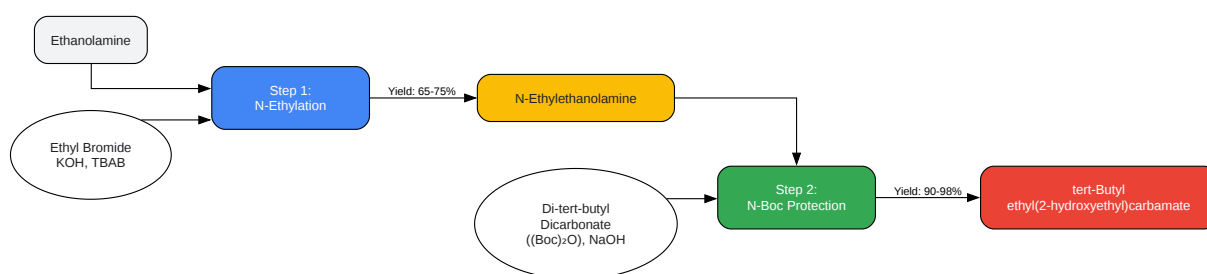
Step	Reaction	Key Reagents	Solvent	Temperature (°C)	Time (h)	Typical Yield (%)
1	N-Ethylation	Ethanolamine, Ethyl bromide, KOH, TBAB	Water	60-65	3-4	65-75
2	N-Boc Protection	N-Ethylethanolamine, (Boc) ₂ O, NaOH	1,4-Dioxane/Water	0 to RT	14	90-98

Table 2: Physicochemical and Spectroscopic Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Boiling Point (°C)	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)
N-Ethylethanolamine	C ₄ H ₁₁ NO	89.14	Colorless liquid	169-171	2.85 (t, 2H), 2.68 (q, 2H), 2.55 (t, 2H), 1.05 (t, 3H)	59.8, 51.5, 49.2, 14.8
tert-Butyl ethyl(2-hydroxyethyl)carbamate	C ₉ H ₁₉ NO ₃	189.25	Colorless to light yellow oil	-	3.75 (t, 2H), 3.30 (t, 2H), 3.25 (q, 2H), 1.48 (s, 9H), 1.12 (t, 3H)	156.5, 80.0, 61.0, 50.5, 44.0, 28.5, 13.5

Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrument calibration.

Mandatory Visualization



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Caption: Synthetic workflow for **tert-Butyl ethyl(2-hydroxyethyl)carbamate**.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Boc-anhydride [en.highfine.com]

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